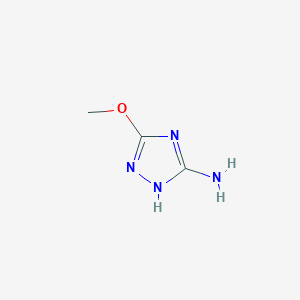

5-methoxy-1H-1,2,4-triazol-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHWLXRDVSBGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965387 | |

| Record name | 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-34-0 | |

| Record name | 5-Methoxy-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC207101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Methoxy 1h 1,2,4 Triazol 3 Amine and Its Derivatives

Direct Synthesis Approaches for 5-methoxy-1H-1,2,4-triazol-3-amine

The direct construction of the this compound core can be approached through several modern synthetic strategies, including cyclization reactions, multicomponent reactions, and electrochemical methods.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of the 1,2,4-triazole (B32235) ring system. These reactions typically involve the condensation and subsequent ring closure of precursors containing the necessary nitrogen and carbon atoms. For the synthesis of 5-substituted 3-amino-1,2,4-triazoles, a common strategy involves the reaction of aminoguanidine (B1677879) with carboxylic acids or their derivatives. mdpi.com

One potential pathway to this compound could involve the cyclization of a diguanide derivative with a suitable reagent to form the triazole ring. Another established method is the reaction of hydrazine (B178648) derivatives with cyanogen (B1215507) halides or related electrophiles, followed by cyclization. nih.gov The reaction of 1,2,4-oxadiazoles with an excess of hydrazine can also produce 3-amino-1,2,4-triazoles through a reductive ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathway. nih.gov

A plausible synthetic route, by analogy to the synthesis of related structures, could involve the fusion of 3-methoxyphenylacetic acid with thiocarbohydrazide, followed by further chemical transformations. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. rsc.orgacs.orgcolab.ws

A one-pot, three-component reaction involving an aldehyde hydrazone, a 1,3-dione, and trans-β-nitrostyrene in the presence of a base can yield highly functionalized 1,2,4-triazoles. rsc.orgrsc.org While not directly yielding the target molecule, this illustrates the power of MCRs in constructing the triazole core. A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles proceeds via a one-pot, two-step process from carboxylic acids, amidines, and hydrazines. frontiersin.orgscispace.com Adapting such a strategy with appropriate starting materials could potentially lead to the desired 5-methoxy-3-amino-1,2,4-triazole.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, often avoiding the need for harsh reagents. nih.gov Electrochemical methods have been successfully applied to the synthesis of 1,2,4-triazole rings. nih.govorganic-chemistry.orgrsc.orgrsc.orgdntb.gov.ua

One such approach involves the electro-oxidative cyclization of hydrazones with benzylamines or benzamides. nih.gov This method has been used to prepare a series of 1,2,4-triazoles in good yields. Another electrochemical strategy involves a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction to form 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. rsc.orgrsc.org The application of such electrochemical principles, with appropriately chosen precursors, could provide a sustainable route to this compound.

Functionalization and Derivatization Strategies of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a versatile scaffold that allows for a wide range of functionalization reactions. acs.orgnih.govresearchgate.net Modifications can be introduced at various positions of the ring, including the amino and methoxy (B1213986) groups of this compound.

Modification at the Amino Group

The amino group at the C3 position of the triazole ring is a key site for derivatization. It can undergo a variety of reactions to introduce new functional groups and build more complex molecular architectures.

Schiff Base Formation: The amino group can react with aldehydes and ketones to form Schiff bases. For instance, new Schiff bases have been synthesized from the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with substituted hydroxybenzaldehydes. orientjchem.org

Acylation: Acylation of the amino group can be achieved using acyl chlorides or anhydrides. This introduces an amide functionality, which can further alter the electronic properties and biological activity of the molecule.

Alkylation: The amino group can be alkylated, although regioselectivity can be a challenge due to the presence of other nucleophilic nitrogen atoms in the triazole ring.

Mannich Reactions: The amino group can participate in Mannich reactions. For example, 4-amino-1,2,4-triazole-3-thione derivatives have been successfully used in Mannich reactions after protection of the amino group. zsmu.edu.ua

| Reaction Type | Reagents | Product Type | Reference |

| Schiff Base Formation | Aldehydes/Ketones | Imines | orientjchem.org |

| Acylation | Acyl chlorides/Anhydrides | Amides | researchgate.net |

| Mannich Reaction | Formaldehyde (B43269), Primary/Secondary Amine | Aminomethyl derivatives | zsmu.edu.ua |

Modification at the Methoxy Group

The methoxy group at the C5 position is another site for potential modification, although it is generally less reactive than the amino group.

O-Dealkylation: The methoxy group can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification.

Nucleophilic Aromatic Substitution: While challenging on an electron-rich heterocycle, under specific conditions, the methoxy group could potentially be displaced by a strong nucleophile.

| Reaction Type | Reagents | Product Type |

| O-Dealkylation | HBr, BBr₃ | 5-hydroxy-1H-1,2,4-triazol-3-amine |

Substitution Reactions on the Triazole Ring Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic substitution due to their high electron density. nih.govchemicalbook.com The parent 1H-1,2,4-triazole can be protonated at the N4 position in strong acids like concentrated HCl. chemicalbook.com

Alkylation of the 1H-1,2,4-triazole ring can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base favors N1-alkylation, whereas aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com N1-substituted products can also be obtained through alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide. chemicalbook.com Furthermore, the use of a phase-transfer catalyst, such as n-Bu4NBr, in a biphasic system (aqueous NaOH/DCM) allows for the synthesis of bis(1,2,4-triazol-1-yl)methane from the reaction of 1H-1,2,4-triazole with dibromomethane. chemicalbook.com

Metalation of 1H-1,2,4-triazoles can be readily achieved using bases like sodium hydroxide, or with salts of silver and copper, such as AgNO3 and copper nitrate (B79036), to form the corresponding organometallic compounds. chemicalbook.com

A simple quaternization reaction can be used to anchor a pyridyl ring onto aryl-substituted 1,2,4-triazole systems. researchgate.net For example, reacting 2-(bromomethyl)pyridine (B1332372) hydrobromide with 4-aryl-4H-1,2,4-triazoles in refluxing 1,4-dioxane (B91453) yields triazolium bromide salts in excellent yields. researchgate.net These can be further converted to hexafluorophosphate (B91526) salts via a salt metathesis protocol using KPF6 in a methanol/water mixture. researchgate.net

The following table provides examples of substitution reactions on the triazole ring:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product(s) | Reference |

| 1H-1,2,4-triazole | Methyl sulfate | aq. NaOH | 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole | chemicalbook.com |

| 1H-1,2,4-triazole | Ethyl chloroacetate | Sodium methoxide | N1-substituted product | chemicalbook.com |

| 1H-1,2,4-triazole | Dibromomethane | aq. NaOH, n-Bu4NBr, DCM | bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |

| 4-(2,6-diethylphenyl)-4H-1,2,4-triazole | 2-(bromomethyl)pyridine hydrobromide | 1,4-dioxane, reflux | Triazolium bromide salt | researchgate.net |

Formation of Fused Heterocyclic Systems

The 1,2,4-triazole ring serves as a versatile building block for the synthesis of various fused heterocyclic systems.

One common strategy involves the intramolecular cyclization of appropriately substituted triazole derivatives. For example, a Pd-catalyzed intramolecular C-H functionalization of a 1,2,4-triazole derivative can lead to the formation of 1,2,4-triazolophenanthridine. organic-chemistry.org Similarly, N-fused 1,2,4-triazoles can be synthesized via ceric ammonium (B1175870) nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol. organic-chemistry.org

Another approach is the construction of a second heterocyclic ring onto a pre-existing triazole core. For instance, reacting 5-substituted 3-amino-1,2,4-triazoles with α-haloketones can lead to the formation of nih.govox.ac.ukrsc.orgtriazolo[3,4-b] ox.ac.ukrsc.orgnih.govthiadiazines. The reaction of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine (B128534) results in the selective formation of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. researchgate.net

Furthermore, 1,2,3-triazoles can be fused with other heterocyclic rings like pyrazines and pyridazines. nih.gov Typical methods include the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov

The table below summarizes some examples of the formation of fused heterocyclic systems.

| Starting Material | Reagents/Conditions | Fused Heterocycle Formed | Reference |

| Substituted 1,2,4-triazole | Pd-catalyst | 1,2,4-Triazolophenanthridine | organic-chemistry.org |

| Amidrazones and aldehydes | Ceric ammonium nitrate, polyethylene glycol | N-fused 1,2,4-triazoles | organic-chemistry.org |

| Heterocyclic diamine | Nitrite | 1,2,3-Triazolo[4,5-b]pyrazine | nih.gov |

| Dicarbonyl 1,2,3-triazoles | Hydrazine hydrate | 1,2,3-Triazolo[4,5-d]pyridazine | nih.gov |

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to 1,2,4-triazole derivatives.

One proposed mechanism for the formation of 1,3,5-trisubstituted-1,2,4-triazoles involves the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine and cyclizes. frontiersin.org

In a copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, the proposed mechanism involves a cascade of addition and oxidative cyclization. frontiersin.org The copper catalyst, in conjunction with an oxidant like O2, facilitates the reaction. frontiersin.org

For the synthesis of 1,5-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, a [3+2] cycloaddition is suggested. frontiersin.org The choice of catalyst, either Ag(I) or Cu(II), can selectively lead to the formation of 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively. frontiersin.org

A metal-free [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azlactone has been proposed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org The use of a phase-transfer catalyst like N-Bu4NCl is believed to stabilize the intermediate in the cycloaddition step. frontiersin.org

The formation of 1-(sulfur)-phosphonated 5-amino-1,2,4-triazoles through ceric ammonium nitrate (CAN) oxidative cyclization is thought to proceed via a mechanism where CAN acts as both a Lewis acid and an oxidant, activating the amino nitrogen and promoting the subsequent cyclization. frontiersin.orgnih.gov

A plausible mechanism for the copper-catalyzed synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides involves a [3+2] cycloaddition or an oxidative reaction. frontiersin.org

The table below outlines key features of some proposed reaction mechanisms.

| Reaction | Key Mechanistic Steps | Catalyst/Reagents | Reference |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | In-situ amide formation, reaction with hydrazine, cyclization | - | frontiersin.org |

| Synthesis of 3,5-disubstituted-1,2,4-triazoles | Cascade addition, oxidative cyclization | Cu-catalyst, O2 | frontiersin.org |

| Synthesis of 1,5-disubstituted-1,2,4-triazoles | [3+2] cycloaddition | Ag(I) or Cu(II) catalyst | frontiersin.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Metal-free [3+2] cycloaddition/decarboxylation | N-Bu4NCl | frontiersin.org |

| Synthesis of 1-(sulfur)-phosphonated 5-amino-1,2,4-triazoles | Lewis acid and oxidant-promoted cyclization | Ceric ammonium nitrate (CAN) | frontiersin.orgnih.gov |

| Synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles | Copper-catalyzed [3+2] cycloaddition or oxidation | Cu-catalyst | frontiersin.org |

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted, Catalyst-Free)

Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazoles to develop more environmentally friendly and efficient methods. rsc.orgnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and high-yield synthesis of 1,2,4-triazole derivatives. nih.govrsc.orgrsc.orgpnrjournal.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org For example, the synthesis of certain 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety was achieved in 15 minutes at 90°C under microwave irradiation, with higher yields than the conventional method. nih.gov Similarly, some N-substituted 1,2,4-triazole derivatives have been synthesized in just 33-90 seconds with remarkable yields using microwave assistance. rsc.org Microwave irradiation can also be employed in catalyst-free reactions, such as the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407). organic-chemistry.org This approach is considered eco-friendly as it can reduce the use of hazardous solvents and energy consumption. pnrjournal.comacs.org

Catalyst-Free Synthesis:

Developing catalyst-free synthetic routes is another key aspect of green chemistry. rsc.orgnih.gov A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported via the ring-opening/intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. rsc.orgnih.gov This method demonstrates a broad substrate scope and can be performed on a gram scale in both batch and continuous flow synthesis. rsc.org Another example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation. organic-chemistry.org

The following table highlights some green chemistry approaches for the synthesis of 1,2,4-triazole derivatives.

| Approach | Reactants | Conditions | Advantages | Reference |

| Microwave-Assisted | Intermediate 6 and substituted benzyl/alkyl chlorides | NaOH/DMF/H2O, 90°C, 15 min | Higher yield, shorter reaction time | nih.gov |

| Microwave-Assisted | Hydrazines and formamide | Catalyst-free | Mild, efficient, excellent functional-group tolerance | organic-chemistry.org |

| Catalyst-Free | Arylidene thiazolone and aryl/alkyl-hydrazine | - | Broad substrate scope, scalable, batch and continuous flow | rsc.orgnih.gov |

| Amine Oxidase-Inspired Catalysis | Primary amine and hydrazine | o-quinone catalyst, FeCl3, O2 | Atom-economical, environmentally benign | rsc.org |

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-methoxy-1H-1,2,4-triazol-3-amine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the amino group, and the N-H of the triazole ring.

The methoxy group (–OCH₃) protons would typically appear as a sharp singlet. The chemical shift of these protons in similar structures, such as derivatives of 1-(4-methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole, is observed around 3.82 ppm. For N-(4-fluorobenzyl)-4-methoxyaniline, the methoxy protons appear at 3.74 ppm. Therefore, a signal in the range of 3.7-3.9 ppm is anticipated for the methoxy protons of the target compound.

The protons of the primary amine (–NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature. In related 3-amino-1,2,4-triazole derivatives, these signals have been observed over a wide range. For instance, in 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the NH₂ protons appear as a broad singlet at 5.36 ppm. youtube.com

The N-H proton of the triazole ring is also expected to be a broad singlet, and its chemical shift is highly dependent on the tautomeric form and hydrogen bonding. In similar 1,2,4-triazole (B32235) structures, the N-H proton signal can appear downfield, often above 10 ppm. For example, in 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the N-H proton is observed at a significantly downfield shift of 12.67 ppm. youtube.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.7 - 3.9 | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

| Triazole N-H | > 10 (Broad) | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for the methoxy carbon and the two carbons of the triazole ring.

The carbon of the methoxy group (–OCH₃) is expected in the range of 55-60 ppm . For comparison, the methoxy carbon in 1-(4-methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole is reported at 55.2 ppm.

The two carbons of the triazole ring (C3 and C5) would appear at much more downfield shifts, typically in the range of 150-170 ppm . In various 3-amino-1,2,4-triazole derivatives, the carbon atom bonded to the amino group (C3) and the carbon at position 5 show distinct signals in this region. For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the C3 and C5 carbons are observed around 157 ppm and 161 ppm, respectively. youtube.com The specific environment of the methoxy group at C5 will influence the precise chemical shift.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | 55 - 60 |

| C3 (C-NH₂) | 150 - 160 |

| C5 (C-OCH₃) | 160 - 170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques would be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the triazole ring. For instance, an HMBC correlation between the methoxy protons and the C5 carbon of the triazole ring would definitively confirm the position of the methoxy group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups.

The N-H stretching vibrations of the amino group (–NH₂) and the triazole ring N-H are expected in the region of 3100-3400 cm⁻¹ . Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching. In related 3-amino-1,2,4-triazole structures, these N-H stretches are prominent. rsc.org The C-H stretching vibrations of the methoxy group are anticipated to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The C=N stretching vibrations of the triazole ring are expected in the region of 1600-1650 cm⁻¹ . The N-H bending vibration of the amino group may also appear in this region. The C-O stretching of the methoxy group would likely be observed as a strong band in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino & Triazole) | 3100 - 3400 | Medium - Strong |

| C-H (Methoxy) | 2850 - 2960 | Medium |

| C=N (Triazole Ring) | 1600 - 1650 | Medium - Strong |

| N-H (Amino Bend) | 1550 - 1650 | Medium |

| C-O (Methoxy) | 1000 - 1250 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the triazole ring. The symmetric stretching of the triazole ring is expected to produce a strong Raman signal. In general, C=N and N-N stretching vibrations within the heterocyclic ring of 1,2,4-triazole derivatives are Raman active. Due to the lack of specific experimental data for the target compound, a detailed assignment of Raman bands is speculative but would be expected to confirm the presence of the triazole ring and the methoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is often employed for the characterization of triazole derivatives to confirm their molecular formulas. mdpi.com The fragmentation of the 1,2,4-triazole ring is a key diagnostic feature. In electron ionization (EI) mass spectrometry, the mass spectrum of the parent compound, 3-amino-s-triazole, shows a prominent molecular ion peak, and its fragmentation helps in understanding the core structure's stability. nist.gov

For substituted 1,2,4-triazoles, fragmentation typically involves the cleavage of the substituents and the heterocyclic ring. The fragmentation of 1,2,3-triazoles, a related class of isomers, has been shown to involve the loss of a nitrogen molecule (N2). nih.gov In the case of this compound, expected fragmentation pathways under electrospray ionization (ESI-MS/MS) would likely involve:

Loss of the methoxy group (•OCH3) or formaldehyde (B43269) (CH2O): This is a common fragmentation for methoxy-substituted compounds.

Cleavage of the amino group (•NH2): This can occur, although it is often less favorable than other fragmentations.

Ring cleavage: The triazole ring can undergo complex fragmentation, leading to various smaller nitrogen-containing ions.

Studies on related 1,2,4-triazole-3-thiones have detailed their fragmentation pathways, which can offer parallels to the oxygen analog. sigmaaldrich.com The fragmentation patterns are crucial for the structural confirmation of newly synthesized derivatives and for identifying them in various matrices. sigmaaldrich.comnih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (approx.) | Possible Origin |

| [M+H]+ | 115 | Protonated molecular ion |

| [M-CH3]+ | 100 | Loss of a methyl radical from the methoxy group |

| [M-NH2]+ | 99 | Loss of an amino radical |

| [M-OCH3]+ | 84 | Loss of a methoxy radical |

| [M-CH2O]+ | 85 | Loss of formaldehyde |

This table is predictive and based on the general fragmentation patterns of related molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, numerous crystal structures of substituted 1,2,4-triazole derivatives are available, offering valuable insights into the expected molecular geometry and packing. nih.govresearchgate.netmdpi.comrsc.orgrsc.org

Studies on compounds like 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole and 4-amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione reveal key structural features. nih.govresearchgate.net The 1,2,4-triazole ring is typically planar. In the solid state, these molecules are often linked by a network of hydrogen bonds. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors. researchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe extensive hydrogen bonding. The amino group (NH2) and the ring NH proton can act as hydrogen bond donors, while the ring nitrogen atoms and the oxygen atom of the methoxy group can serve as acceptors. These interactions play a crucial role in the stability of the crystal lattice.

Table 2: Representative Crystallographic Data for Related 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole | Monoclinic | P21/c | N-H···N | researchgate.net |

| 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P21/c | N-H···S, N-H···N | nih.gov |

| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | - | - | Studied via X-ray crystallography | rsc.org |

| 5-amino-1H-1,2,4-triazole-3-carbohydrazide derivatives | - | - | Confirmed by single-crystal X-ray diffraction | rsc.org |

The planarity of the triazole ring and the potential for various hydrogen bonding patterns are consistent features observed in the crystal structures of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*.

The UV absorption spectra of 1,2,3-triazole and its derivatives have been reported to show strong absorption bands in the range of 200-240 nm, which are attributed to π → π* electronic transitions characteristic of aromatic systems. researchgate.net The UV spectrum of 3,5-diamino-1,2,4-triazole shows an absorption maximum at 208.20 nm. researchgate.net The introduction of substituents on the triazole ring can cause a shift in the absorption maxima (λmax). Auxochromic groups, such as the amino (-NH2) and methoxy (-OCH3) groups, which are present in this compound, typically cause a bathochromic shift (a shift to longer wavelengths) and can also increase the intensity of the absorption.

Therefore, it is expected that the UV-Vis spectrum of this compound in a suitable solvent would exhibit a strong absorption band in the UV region, likely above 210 nm, corresponding to a π → π* transition. Weaker n → π* transitions may also be present but could be obscured by the more intense π → π* bands.

Table 3: UV-Vis Absorption Data for Related Triazole Compounds

| Compound | λmax (nm) | Solvent | Transition | Reference |

| 1H-1,2,3-Triazole | 206 | Gas Phase | π → π | researchgate.net |

| 3,5-Diamino-1,2,4-triazole | 208.20 | Not specified | Not specified | researchgate.net |

| 3-Amino-1,2,4-triazole | ~205-210 | Not specified | Not specified | researchgate.net |

| Substituted 1,2,4-triazoles | - | - | π → π transitions are characteristic | nih.gov |

The exact position and intensity of the absorption bands for this compound would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. For 5-methoxy-1H-1,2,4-triazol-3-amine, these calculations, often employing Density Functional Theory (DFT), provide a detailed picture of its geometry, vibrational modes, and electronic characteristics. epstem.netnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For derivatives of 1,2,4-triazole (B32235), this process is crucial for determining the preferred spatial orientation of substituent groups, which can significantly influence the molecule's properties and interactions. researchgate.net

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For substituted triazoles, multiple conformers can exist, and their relative energies determine their population at a given temperature. nih.govkaust.edu.sa Theoretical studies have shown that for some substituted 1,2,3-triazole amino acids, as many as nine conformers can coexist in solution, indicating significant structural diversity. nih.gov The specific conformation can be influenced by factors such as intramolecular hydrogen bonding and the solvent environment. researchgate.net

Table 1: Example of Optimized Geometrical Parameters for a Substituted 1,2,4-Triazole Derivative

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C1-N7 | 1.305 | 1.306 |

| C2-N6 | 1.305 | 1.297 |

| C1-N3 | 1.367 | 1.335 |

| C2-N3 | 1.373 | 1.346 |

| N-H | 1.015 | 1.01 |

This table presents a sample of calculated and experimental bond lengths for a related 4H-1,2,4-triazol-4-amine molecule to illustrate the type of data obtained from geometry optimization. Data for this compound would require specific calculations. researchgate.net

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model and to aid in the assignment of spectral bands to specific molecular motions. nih.govepstem.net For instance, the characteristic stretching frequencies of N-H, C=N, and C-O bonds can be identified. ijsr.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. epstem.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov

For triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the triazole ring and the amino group, while the LUMO is typically distributed over the electron-deficient regions. researchgate.net This distribution provides insights into the sites of potential electrophilic and nucleophilic attack. researchgate.net

Table 2: Example of FMO Analysis for a Substituted Triazole

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

This is a representative table. The actual values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). epstem.netnih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy (B1213986) group, and positive potential near the amino group hydrogens.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. icm.edu.pl It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized natural bond orbitals. wisc.edu NBO analysis can quantify the stability of a molecule arising from interactions between filled and vacant orbitals. icm.edu.pl For this compound, NBO analysis would reveal the nature of the bonds within the triazole ring and the interactions between the ring and its substituents.

Tautomerism Studies in 1,2,4-Triazol-3-amines

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. ijsr.net 1,2,4-triazol-3-amines can exist in different tautomeric forms due to the migration of a proton among the nitrogen atoms of the triazole ring. nih.govrsc.org The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical and biological properties. nih.gov

For 3-amino-1,2,4-triazoles, the main tautomeric forms are the 3-amino-1H, 3-amino-2H, and 3-amino-4H forms. ijsr.net Theoretical studies have indicated that the 3-amino-1H tautomer is generally the most stable. ijsr.net In the case of 5-substituted-3-amino-1H-1,2,4-triazoles, the equilibrium between the 5-amino and 3-amino forms is of particular interest. nih.govrsc.org NMR spectroscopy and X-ray crystallography are experimental techniques used to study these tautomeric equilibria in solution and the solid state, respectively. nih.govrsc.org Computational methods are also employed to calculate the relative energies of the different tautomers and predict the most stable form. researchgate.net

Table 3: Common Tautomers of 1,2,4-Triazol-3-amine

| Tautomer Name | General Structure | Relative Stability |

| 3-amino-1H-1,2,4-triazole | Structure with H on N1 | Most Stable |

| 3-amino-2H-1,2,4-triazole | Structure with H on N2 | Less Stable |

| 3-amino-4H-1,2,4-triazole | Structure with H on N4 | Least Stable |

This table illustrates the general stability trend for the parent compound. The presence of a methoxy group at the 5-position would influence the relative stabilities of the tautomers of this compound. ijsr.net

Prototropic Tautomerism Investigation

Prototropic tautomerism is a key phenomenon in 1,2,4-triazole chemistry, influencing the chemical and biological properties of these compounds. For this compound, several tautomeric forms are theoretically possible due to the migration of a proton among the nitrogen atoms of the triazole ring. nih.gov

Annular prototropic tautomerism in substituted 1,2,4-triazoles can result in three potential forms. nih.gov In the case of related 3-amino-1,2,4-triazoles, studies have shown that the equilibrium between these tautomers is influenced by the nature of the substituents on the triazole ring. nih.govnih.gov For instance, in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. nih.gov The presence of electron-withdrawing groups tends to shift the equilibrium towards the 5-amino-1H-tautomers. nih.gov

X-ray crystallography studies on similar 1,2,4-triazole derivatives have often shown that the 5-amino form, with the annular hydrogen atom on the nitrogen adjacent to the amino group, is the one that crystallizes. nih.gov However, instances where two different tautomers co-crystallize have also been reported, highlighting the subtle energy differences between these forms. nih.govcurtin.edu.au Computational studies on 3-amino-1,2,4-triazole have predicted that in the gas phase, the 1H and 2H tautomers are nearly identical in energy, while the 4H tautomer is significantly less stable.

Theoretical Modeling of Tautomeric Equilibria in Solution and Solid State

Theoretical modeling is a powerful tool for investigating tautomeric equilibria in different environments. Quantum-chemical calculations, such as those using the SMD/M06-2X/6–311++G(d,p) method, have been employed to determine the relative stability of possible tautomers of 1,2,4-triazole derivatives. researchgate.net These calculations can be combined with simulations of spectroscopic data, like UV/vis spectra, to assign the structures of the most stable forms in solution. researchgate.net

For related 3-amino-1,2,4-triazoles, theoretical models have been used to predict the energetics of tautomeric equilibria in aqueous solution. Models like the self-consistent reaction field (SCRF) and the polarizable continuum model (PCM) are used to account for solvent effects. However, discrepancies between theoretical predictions and experimental data from techniques like 15N NMR spectroscopy can occur, indicating the complexity of accurately modeling solvent-solute interactions.

In the solid state, X-ray crystallography provides direct evidence of the predominant tautomeric form. nih.gov For example, the crystal structure of a related compound, N-(5-amino-1H-1,2,4-triazol-3-yl)picolinamide, confirmed its existence in a specific tautomeric form. In cases where two tautomers of a phenyl-1,2,4-triazol-amine derivative were found to co-crystallize, it was observed that the planarity of the molecule and the extent of π-electron delocalization differed between the two forms. nih.govcurtin.edu.au

Reactivity Analysis through Computational Descriptors

Computational descriptors derived from quantum chemical calculations are instrumental in analyzing the reactivity of molecules like this compound. These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity (N) measures its electron-donating capability. asrjetsjournal.orgrasayanjournal.co.in These indices are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.orgresearchgate.net

For amines, nucleophilicity generally increases with basicity. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com Tertiary amines, for instance, may be less nucleophilic than secondary amines despite being more basic, due to increased steric bulk. masterorganicchemistry.com The presence of electron-withdrawing groups on the amine or an adjacent ring system can decrease nucleophilicity. masterorganicchemistry.com In the context of triazoles, computational studies on related compounds have used molecular electrostatic potential (MESP) maps to identify electrophilic and nucleophilic sites. researchgate.net Typically, the nitrogen atoms of the triazole ring exhibit electrophilic character, while amino groups are nucleophilic. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors provide a comprehensive picture of a molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies and include:

Ionization Potential (IP): The energy required to remove an electron (related to -EHOMO). asrjetsjournal.orgresearchgate.net

Electron Affinity (EA): The energy released when an electron is added (related to -ELUMO). asrjetsjournal.orgresearchgate.net

Electronegativity (χ): The tendency of an atom to attract electrons. asrjetsjournal.orgresearchgate.net

Chemical Potential (μ): The negative of electronegativity. asrjetsjournal.orgresearchgate.net

Global Hardness (η): A measure of resistance to charge transfer. asrjetsjournal.orgresearchgate.net

Global Softness (S): The reciprocal of global hardness, indicating higher reactivity. researchgate.net

These descriptors are calculated using density functional theory (DFT) methods. rasayanjournal.co.in A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Electron attracting power |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Escaping tendency of electrons |

| Global Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | S = 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature |

Computational Studies on Structure-Reactivity Relationships

Computational studies are pivotal in establishing relationships between the molecular structure of 1,2,4-triazole derivatives and their reactivity. By optimizing the molecular geometry using methods like DFT, researchers can obtain key structural parameters such as bond lengths and angles. researchgate.netnih.gov

For instance, in a study of two co-crystallized tautomers of a phenyl-1,2,4-triazol-amine, the dihedral angles between the phenyl and triazole rings were found to be significantly different, which correlated with a more extensive π-electron delocalization in the more planar tautomer. nih.govcurtin.edu.au This difference in electronic structure directly impacts the reactivity of each tautomer.

Advanced Research Applications and Potentials

Applications in Material Science and Engineering

The 1,2,4-triazole (B32235) scaffold is a valuable building block in material science due to its thermal stability, rigid planar structure, and versatile coordination capabilities. researchgate.netchemimpex.com These characteristics make it a prime candidate for creating novel materials with tailored electronic, optical, and structural properties. The compound 1H-1,2,4-Triazol-3-amine is noted as a precursor for producing new functional materials, including polymers and metal-organic frameworks (MOFs). medchemexpress.com

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The field of optoelectronics has utilized triazole derivatives to develop efficient and stable devices. Notably, complexes of iridium(III) with cyclometalated 5-aryl-1H-1,2,4-triazole ligands have been investigated for their use in phosphorescent OLEDs. ijsr.net In a similar vein, copper(I) complexes that feature 3′-pyridyl-1H-1,2,4-triazole chelates have demonstrated strong emission properties and high stability, making them suitable for optoelectronic applications. acs.org Modifying the triazole ring can influence the LUMO level of these complexes, which in turn tunes the emission color. acs.org Although research has not specifically focused on 5-methoxy-1H-1,2,4-triazol-3-amine, its combination of an electron-deficient triazole ring with electron-donating substituents makes it a theoretically interesting candidate for designing new ligands for emissive metal complexes.

Polymeric Materials and Supramolecular Assemblies

The inherent properties of the triazole ring, combined with reactive functional groups, allow for its integration into larger molecular systems. The general compound 1H-1,2,4-triazol-3-amine can serve as a precursor for creating new functional polymers. medchemexpress.com In material science, related aniline-based triazoles are used as building blocks for synthesizing novel polymers with specific, tailored properties. The amino group on this compound provides a crucial reactive site for polymerization reactions, enabling its incorporation into various polymer backbones to enhance thermal stability, flame retardancy, and metal-ion coordination capabilities.

Energy Conversion and Storage Materials (e.g., Solar Cells, Supercapacitors)

Metal-organic frameworks (MOFs) are at the forefront of materials research for energy applications. A novel porous manganese-based MOF, functionalized with the basic 1,2,4-triazole (Htrz) organic linker, has been successfully prepared and investigated as a battery-type electrode for a supercapattery, a hybrid energy storage device. csic.es This demonstrates the utility of the triazole core in creating stable, porous structures essential for electrochemical energy storage. The functional groups on this compound could offer a way to tune the pore environment and electronic properties of such MOFs, potentially leading to materials with enhanced performance.

Data Storage Technologies

The application of 1,2,4-triazole derivatives in the field of data storage is a more speculative and less explored area of research. While the unique electronic and structural properties of heterocyclic compounds are often exploited in molecular electronics, direct and specific research linking this compound or its close analogues to data storage technologies is not prominently featured in current scientific literature.

Ligand Chemistry and Coordination Compound Formation

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry, capable of binding to metal centers through its multiple nitrogen donor atoms. mdpi.com This versatility allows it to act as a building block for a wide array of metal complexes, from simple mononuclear compounds to complex multidimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific substituents on the triazole ring play a critical role in determining the final structure and properties of the resulting metal complex. For instance, researchers have used 3-amino-1H-1,2,4-triazole-5-carboxylic acid as a versatile building unit to construct a series of transition metal complexes, demonstrating the strong influence of the functional groups on the resulting architecture. mdpi.com

Chelation Behavior of Triazole Nitrogen Donors

The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for metal coordination. The ring can bind to a metal center in a monodentate fashion through one of its nitrogen atoms or, more commonly, act as a bidentate or tridentate bridging ligand, linking multiple metal centers together. This bridging capability is fundamental to the formation of polynuclear complexes and extended networks like MOFs. mdpi.com

In related systems, such as palladium and platinum complexes with 1,2,3-triazole ligands, the metal centers bind through a triazole nitrogen atom and a nitrogen atom from an adjacent pyridyl group, forming a stable chelate ring. rsc.org The amino and methoxy (B1213986) groups on this compound would be expected to modulate the electron density of the triazole ring, thereby influencing the donor strength of the nitrogen atoms and the stability and electronic properties of any resulting coordination compounds.

Below is an interactive table summarizing the coordination behavior of various 1,2,4-triazole-based ligands with different metal ions as reported in the literature.

| Ligand | Metal Ion(s) | Resulting Complex / Framework Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) | Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear complexes and layered materials | Ligand coordinates through triazole nitrogen and carboxylate oxygen atoms. | mdpi.com |

| 1,2,4-Triazole (Htrz) | Mn(II) | 2D Metal-Organic Framework (UPMOF-5) | Htrz acts as a linker to form a 2D network for supercapattery applications. | csic.es |

| 3′-pyridyl-1H-1,2,4-triazole | Cu(I) | Heteroleptic complexes | Forms stable chelates with good emission properties for potential OLEDs. | acs.org |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | - | Crystal structure with intermolecular hydrogen bonds | N—H⋯S and N—H⋯N hydrogen bonds form chains of rings. | nih.govnih.gov |

Synthesis of Metal Complexes and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole moiety is a well-established building block for the construction of metal complexes and metal-organic frameworks (MOFs) due to its excellent coordination capabilities with various metal ions. The nitrogen atoms of the triazole ring act as effective donor sites, facilitating the formation of diverse and stable coordination architectures. While direct synthesis of metal complexes and MOFs using this compound is not extensively documented in publicly available literature, the principles derived from similar triazole-based ligands provide a strong indication of its potential in this field.

Researchers have successfully synthesized a variety of multidimensional transition metal complexes and MOFs using functionalized triazoles. For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been employed to create discrete mononuclear complexes and layered materials with metals like zinc, manganese, iron, and cadmium. rsc.orgnih.gov These structures are often extended into 3D supramolecular architectures through hydrogen bonding. Similarly, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid has been used to synthesize lanthanide-based MOFs with photocatalytic properties. researchgate.net The presence of both amino and triazole functionalities in a single molecule has been shown to be advantageous in creating MOFs with high CO2 affinity and catalytic activity for CO2 cycloaddition reactions. rsc.org

The this compound molecule, with its amino and triazole groups, is a prime candidate for forming such functional materials. The methoxy group can further influence the electronic properties and steric interactions within the resulting frameworks, potentially leading to novel material properties. The synthesis of these materials typically involves solvothermal or hydrothermal reactions between the triazole ligand and a metal salt. researchgate.netmdpi.com

Table 1: Examples of Metal-Organic Frameworks Synthesized from Functionalized Triazoles

| Ligand | Metal Ion(s) | Resulting Framework Type | Potential Application | Reference(s) |

| 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Zn(II), Mn(II), Fe(II), Cd(II) | Mononuclear complexes, 1D chains, 2D layers | Magnetic materials, Gas storage | rsc.orgnih.gov |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D framework | Photocatalysis | researchgate.net |

| Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine | Na(I), K(I), Rb(I), Cs(I) | 3D energetic MOFs | Energetic materials | nih.gov |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene | Al(III), Cr(III), Cu(II) | 3D porous MOFs | CO2 capture | mdpi.com |

Based on these examples, it is highly probable that this compound can be utilized to synthesize novel metal complexes and MOFs with tailored properties for applications in gas storage, separation, catalysis, and as energetic materials. nih.govrsc.org

Catalytic Applications of Triazole-Based Ligands

Triazole-based ligands are integral to the development of efficient catalysts for a wide range of organic transformations. The resulting metal complexes have shown significant catalytic activity in reactions such as C-C coupling, cycloadditions, and oxidation reactions. While specific catalytic applications of complexes derived from this compound are not yet widely reported, the known catalytic activities of other triazole-containing systems suggest a promising future for this compound in catalysis.

For instance, palladium complexes with triazole-based N-heterocyclic carbene (NHC) ligands have been employed in Heck and Suzuki coupling reactions. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, often utilizes triazole-containing ligands to stabilize the catalytic species. Furthermore, rhodium complexes with amino acid-triazole ligands have been used in asymmetric transfer hydrogenation of ketones. free.fr The catalytic oxidation of catechols to quinones has also been achieved using dinuclear copper(II) complexes with triazole-based ligands. cnr.it

The electronic properties of the this compound ligand, influenced by the electron-donating methoxy and amino groups, could modulate the catalytic activity of its metal complexes. This tunability is crucial for optimizing catalyst performance in terms of activity, selectivity, and stability. It is conceivable that metal complexes of this compound could find applications in various catalytic processes, including those relevant to fine chemical synthesis and industrial processes.

Theoretical Considerations for Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for various metals and alloys in acidic media. The 1,2,4-triazole scaffold is a prominent feature in many successful corrosion inhibitors. nih.govnih.gov Although specific theoretical studies on the corrosion inhibition mechanism of this compound are scarce, extensive research on similar triazole derivatives allows for a well-founded theoretical consideration of its potential inhibitory action.

The corrosion inhibition mechanism of triazole derivatives is generally attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through several modes:

Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O) of the triazole derivative and the vacant d-orbitals of the metal atoms. The nitrogen atoms of the triazole ring and the exocyclic amino group, as well as the oxygen atom of the methoxy group in this compound, are potential sites for this interaction.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the triazole derivative can be protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).

π-Stacking: The aromatic triazole ring can interact with the metal surface through π-stacking, further strengthening the adsorption.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. DFT studies on various triazole inhibitors have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. nih.govresearchgate.net A high HOMO energy indicates a greater tendency to donate electrons to the metal, enhancing chemisorption. A low LUMO energy suggests a greater ability to accept electrons from the metal.

For this compound, the presence of the electron-donating methoxy (-OCH3) and amino (-NH2) groups is expected to increase the electron density on the triazole ring, thereby increasing its HOMO energy and enhancing its ability to donate electrons to the metal surface. This would lead to stronger adsorption and, consequently, a higher inhibition efficiency.

Table 2: Key Theoretical Parameters in Corrosion Inhibition Studies of Triazole Derivatives

| Parameter | Significance | Expected Influence of Methoxy and Amino Groups |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Electron donating ability. Higher values indicate better inhibition. | Increase, leading to enhanced inhibition. |

| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron accepting ability. Lower values can indicate better inhibition. | May be influenced, contributing to the overall interaction. |

| ΔE (Energy Gap, E_LUMO - E_HOMO) | Reactivity of the inhibitor molecule. Smaller gap suggests higher reactivity. | Likely to be reduced, indicating increased reactivity towards the metal surface. |

| Dipole Moment (μ) | Influences the adsorption process. | The polar methoxy and amino groups will contribute to the overall dipole moment. |

| Mulliken Charges | Indicates the electron density on individual atoms, identifying active centers for adsorption. | Nitrogen and oxygen atoms are expected to have significant negative charges, acting as primary adsorption sites. |

Design and Synthesis of Novel Scaffolds for Chemical Research (e.g., Medicinal Chemistry, Agrochemicals)

The 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.gov This makes triazole derivatives highly valuable for the design and synthesis of novel compounds with potential therapeutic and agrochemical applications. The compound this compound serves as a versatile building block for creating a diverse range of more complex molecular architectures.

The synthesis of fused heterocyclic systems is a common strategy in drug discovery. 1,2,4-Triazol-5-amines are key synthons for preparing fused systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] rsc.orgnih.govnih.govtriazines. nih.gov The use of this compound in such reactions could lead to novel fused scaffolds with unique biological profiles.

In agrochemicals , triazole derivatives are widely used as fungicides and herbicides. The 1,2,4-triazole moiety is a key component of several commercially successful agrochemicals. The development of new and more effective agrochemicals is a continuous process, driven by the need to overcome resistance and improve environmental safety. The structural features of this compound make it an attractive starting material for the synthesis of new potential agrochemicals.

The general synthetic utility of 3-amino-1,2,4-triazoles is well-established. They can be used to prepare a variety of substituted triazoles through reactions targeting the amino group or the triazole ring itself. nih.gov The presence of the methoxy group in this compound adds another layer of complexity and potential for creating unique chemical entities.

Table 3: Potential Applications of Scaffolds Derived from this compound

| Research Area | Potential Scaffold Type | Target Biological Activity |

| Medicinal Chemistry | Fused triazolo-pyrimidines/triazines | Anticancer, Antimicrobial, Antiviral |

| Acylated/Alkylated triazoles | Enzyme inhibition (e.g., kinases, proteases) | |

| Triazole-linked heterocycles | CNS-modulating agents | |

| Agrochemicals | Substituted phenyl-triazoles | Fungicidal, Herbicidal |

| Triazole-thioethers | Insecticidal |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established area of organic chemistry. orgsyn.orgnih.gov However, the growing emphasis on green chemistry is pushing researchers to develop more environmentally benign and efficient synthetic methods. Future efforts in the synthesis of 5-methoxy-1H-1,2,4-triazol-3-amine and its analogs are likely to focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to rapid reaction times, higher yields, and the use of fewer hazardous solvents. acs.org The application of MAOS to the synthesis of novel 1,2,4-triazole derivatives has already shown promise and is a logical next step for producing this compound. acs.org

Green Catalysis: The use of sustainable catalysts, such as copper oxide nanoparticles synthesized using plant extracts, is a growing trend in the synthesis of triazoles. mdpi.com These methods offer an eco-friendly alternative to traditional metal catalysts. Research into novel, reusable, and non-toxic catalysts for the key steps in the formation of the this compound ring system is a promising avenue.

One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single reaction vessel, known as one-pot or multicomponent reactions, are highly desirable for their efficiency and reduction of waste. acs.org Developing such a process for this compound, potentially starting from simple, readily available precursors, would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to a flow process could lead to more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, less solvent waste. acs.org |

| Green Catalysis | Use of renewable resources, lower toxicity, catalyst recyclability. mdpi.com |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. acs.org |

| Flow Chemistry | Precise reaction control, improved safety, scalability. |

Exploration of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the structure, properties, and interactions of this compound requires the application of sophisticated analytical methods. While standard techniques like NMR and IR spectroscopy are fundamental, future research will likely employ more advanced approaches:

Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) will continue to be crucial for unambiguous structure elucidation of new derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS): ESI-TOF and other HRMS techniques are invaluable for confirming molecular formulas and for studying the fragmentation patterns of triazole compounds, which can provide insights into their stability and reactivity. rsc.org

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data provides definitive proof of structure and offers detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.govnih.gov This is particularly important for understanding the tautomeric forms and hydrogen bonding networks that are common in triazole derivatives. nih.govnih.gov

Advanced Spectroscopic Studies of Interactions: Techniques like fluorescence spectroscopy, circular dichroism, and dynamic light scattering can be used to study the interactions of this compound with biological macromolecules or other molecules in complex systems, which is crucial for understanding its potential biological activity. nih.gov

| Analytical Technique | Information Gained |

| Multidimensional NMR | Detailed structural connectivity and spatial relationships. mdpi.com |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. rsc.org |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. mdpi.comnih.govnih.gov |

| Advanced Interaction Spectroscopy | Insights into binding mechanisms and aggregation behavior. nih.gov |

Expansion of Computational Modeling to Complex Systems

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, future computational studies could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including optimized geometries, electronic structures, spectroscopic data (NMR, IR), and reaction mechanisms. These calculations can also shed light on the relative stabilities of different tautomers.

Molecular Docking and Dynamics Simulations: These methods are essential for predicting how this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.govmdpi.com This is a critical step in the rational design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of related triazole compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net This can help to prioritize which compounds to synthesize and test. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, particularly in the area of drug discovery and materials design. frontiersin.org For this compound, these technologies offer exciting new possibilities:

De Novo Drug Design: Generative AI models can be trained on large datasets of known molecules to design entirely new compounds with desired properties. frontiersin.orgacs.org By providing the model with a target profile (e.g., high binding affinity to a specific protein, favorable pharmacokinetic properties), it can generate novel triazole derivatives based on the this compound scaffold. acs.org

Predictive Modeling: Machine learning algorithms can be used to build highly accurate models for predicting a wide range of chemical and biological properties, such as solubility, toxicity, and metabolic stability. nih.gov This can help to reduce the number of failed experiments and accelerate the development pipeline.

Reaction Prediction and Synthesis Planning: AI tools are being developed that can predict the outcomes of chemical reactions and even suggest optimal synthetic routes for a target molecule. frontiersin.org This could greatly facilitate the synthesis of new and complex derivatives of this compound.

Unexplored Applications in Chemical Sciences

While the 1,2,4-triazole core is well-known in medicinal chemistry, there are several other areas of chemical science where this compound and its derivatives could find new applications:

Materials Science: The nitrogen-rich nature of the triazole ring makes these compounds interesting candidates for the development of energetic materials. rsc.org The specific substituents on this compound could be tuned to control properties like thermal stability and sensitivity. rsc.org Additionally, triazoles can be incorporated into polymers to create materials with unique properties.

Catalysis: The nitrogen atoms in the triazole ring can act as ligands for metal ions, suggesting that derivatives of this compound could be developed as novel catalysts or components of catalytic systems.

Agrochemicals: Triazole compounds are widely used as fungicides and herbicides in agriculture. frontiersin.org The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of complex supramolecular assemblies. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, structurally similar compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Optimization steps include:

- Base Selection: Use NaOH for faster kinetics or K₂CO₃ for milder conditions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave Irradiation: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and resolving structural ambiguities?

Methodological Answer: Key techniques include:

- X-ray Crystallography: Resolves tautomeric forms and confirms planar geometry of the triazole ring. For example, 3-phenyl-1H-1,2,4-triazol-5-amine was confirmed to have a dihedral angle of 2.3° between the phenyl and triazole rings .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions. The amine proton in similar compounds resonates at δ 6.8–7.2 ppm .

- Mass Spectrometry (ESI-MS): Validates molecular weight and detects degradation products .

Q. What are the primary biological applications of this compound in academic research?

Methodological Answer: Triazole derivatives exhibit antimicrobial and antifungal activities. For example, 1,2,4-triazol-3-thione derivatives show inhibitory effects against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) . Key applications include:

- Antibacterial Drug Development: Structure-activity relationship (SAR) studies focus on modifying the methoxy group to enhance lipophilicity and membrane penetration .

- Agrochemical Intermediates: Used in synthesizing herbicides via functionalization at the amine position .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity and crystallographic data?

Methodological Answer: Triazole tautomerism (e.g., 1H vs. 4H forms) influences hydrogen bonding and crystal packing. In 3-phenyl-1H-1,2,4-triazol-5-amine, the 1H tautomer dominates, forming planar layers via N–H···N hydrogen bonds . To resolve tautomeric states:

- Computational Modeling: DFT calculations predict energy differences between tautomers.

- Variable-Temperature NMR: Detects dynamic tautomeric equilibria in solution .

Q. How can researchers address stability issues and degradation pathways during storage or biological assays?

Methodological Answer: Degradation studies under stress conditions (heat, light, pH) reveal key instability factors:

- Oxidative Degradation: The thioether group in analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine oxidizes to sulfoxides/sulfones under H₂O₂ .

- pH-Dependent Hydrolysis: The triazole ring remains stable at pH 4–7 but decomposes in strong acids/bases .

Mitigation Strategies: - Lyophilization: Stabilizes the compound for long-term storage.

- Antioxidant Additives: Use 0.1% ascorbic acid in aqueous formulations .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in triazole derivatives?

Methodological Answer: SAR studies require systematic functionalization and bioactivity testing:

- Substituent Variation: Replace the methoxy group with halogens (e.g., F, Cl) or alkyl chains to modulate lipophilicity .

- Bioisosteric Replacement: Substitute the triazole ring with thiadiazole (e.g., 5-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-4-phenyl-1,2,4-triazole-3-thione) to retain activity while improving metabolic stability .

- Docking Studies: Molecular docking against target enzymes (e.g., CYP51 in fungi) identifies critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |